molecular formula C19H19NO4 B557236 Fmoc-GABA-OH CAS No. 116821-47-7

Fmoc-GABA-OH

Cat. No. B557236
M. Wt: 325.4 g/mol
InChI Key: ACUIFAAXWDLLTR-UHFFFAOYSA-N
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Description

Fmoc-GABA-OH, also known as 4-(Fmoc-amino)butyric acid, is a chemical compound with the empirical formula C19H19NO4 . It is a standard building block for the introduction of gamma aminobutyric acid amino-acid residues by Fmoc SPPS .


Synthesis Analysis

Fmoc-GABA-OH is synthesized using a process known as Fmoc solid-phase peptide synthesis . This method involves the use of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino acid during synthesis .


Molecular Structure Analysis

The molecular structure of Fmoc-GABA-OH is represented by the SMILES string OC(=O)CCCNC(=O)OCC1c2ccccc2-c3ccccc13 . This indicates that the molecule consists of a gamma aminobutyric acid (GABA) core structure, with a Fmoc group attached to the amino group .


Chemical Reactions Analysis

In chemical reactions, Fmoc-GABA-OH is often used as a reagent in peptide synthesis . The Fmoc group is removed during the synthesis process, allowing the GABA residue to be incorporated into the peptide chain .


Physical And Chemical Properties Analysis

Fmoc-GABA-OH is a powder that is colorless to white in appearance . It has a melting point range of 168-174 °C . The compound is soluble in dimethylformamide (DMF) .

Scientific Research Applications

  • Nanotechnology and Biomedical Materials : Fmoc-GABA-OH has been used in the development of nanoassembly-incorporated antibacterial composite materials. The nanoassemblies formed by Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, have shown significant antibacterial capabilities and are not cytotoxic to mammalian cell lines. These materials hold promise for biomedical applications due to their mechanical and optical properties, along with their intrinsic antibacterial capabilities (Schnaider et al., 2019).

  • Drug Delivery Systems : Fmoc-GABA-OH is a key component in the development of proteolysis-resistant hydrogels for drug delivery. These hydrogels, formed by Fmoc-protected dipeptides with ω-amino acids, demonstrate non-toxicity in various cell lines, making them suitable for biomedical applications. Their potential in stabilizing nanoparticles and effectively releasing drugs like curcumin has been highlighted, with the release profile being influenced by the peptide backbone's structure (Tiwari et al., 2017).

  • Neurological Research : In neurological studies, Fmoc-GABA-OH derivatives have been used to explore the dynamic functional response of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This research is crucial in understanding the metabolic responses of the brain to physiological stimuli (Chen et al., 2017).

  • Supramolecular Gels and Antibacterial Agents : Fmoc-functionalized amino acids, including Fmoc-GABA-OH, are used to develop supramolecular hydrogels with applications in cell cultivation, bio-templating, drug delivery, and as therapeutic and antibiotic agents. These gels exhibit unique properties like biocompatibility and biodegradability, essential for various biomedical applications (Tao et al., 2016).

  • Analytical Chemistry : Fmoc-GABA-OH is also important in the field of analytical chemistry for the derivatization and fluorescence detection of amino acids and peptides. This application is significant in various biochemical analyses and research (Shangguan et al., 2001).

Safety And Hazards

Fmoc-GABA-OH may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUIFAAXWDLLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373229
Record name Fmoc-GABA-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-GABA-OH

CAS RN

116821-47-7
Record name Fmoc-GABA-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
F Li, X Duan, H Li, L Zou, G Liu, F Liu, G Zhang… - Microchemical Journal, 2022 - Elsevier
… (Fmoc-GABA-OH)) for improving its sensitivity. The introduction of aminobutyric acid decorated with N, O atoms in the side chain of P(Fmoc-GABA-OH… Then we used P(Fmoc-GABA-OH) …
Number of citations: 0 www.sciencedirect.com
YR García, J Zelenka, YV Pabon, A Iyer, M Buděšínský… - scholar.archive.org
Reversed-Phase HPLC analysis and purification was performed on an Agilent 1100 Series instrument with diode array detector (at 214, 254, 280, 310, 360 nm), equipped with a …
Number of citations: 0 scholar.archive.org
KB Nissen, JJ Andersen… - Journal of Medicinal …, 2015 - ACS Publications
… Next, the three different linker moieties were attached by coupling of 3 with Fmoc-GABA-OH, Fmoc-γ-Glu-O t Bu, or Fmoc-5-Ava-OH, followed by deprotection to provide resin-bound …
Number of citations: 0 pubs.acs.org
SAW Gruner, V Truffault, G Voll… - … A European Journal, 2002 - Wiley Online Library
… After filtering off the resin, a solution of Fmoc-GABA-OH (0.3274 g, 1.002 mmol, 1 equiv) and (iPr) 2 EtN (0.51 mL, 3.004 mmol, 3 equiv) in CH 2 Cl 2 (7.5 mL) was added. After 2 h the …
P Mastorakos, SP Kambhampati, MK Mishra, T Wu… - Nanoscale, 2015 - pubs.rsc.org
… In brief, Fmoc-GABA-OH was reacted with the G4-OH dendrimer using PyBOP as a coupling reagent to obtain the Fmoc-functionalized intermediate (BiD-Fmoc, 1). A multiplet at 1.63 …
Number of citations: 0 pubs.rsc.org
K Roy, S Ghosh, M Chetia, P Satpati… - Organic & Biomolecular …, 2019 - pubs.rsc.org
Dicyclohexyl urea (DCU) derivatives of amino acids Fmoc-Phe-DCU (M1), Fmoc-Phg-DCU (M2) and Fmoc-Gaba-DCU (M3) have been shown to form phase selective, thermoreversible …
Number of citations: 0 pubs.rsc.org
JS Kempfle, MV Duro, A Zhang, CD Amador… - Frontiers in Cellular …, 2021 - frontiersin.org
… 10 was then treated with a mixture of Fmoc-GABA-OH (156.1 mg, 3 equiv), HBTU (182.0 mg, 3 equiv), and DIEA (110 μl, 5 equiv) in anh. DMF (2.5 ml) for 15 h. After washing the resin …
Number of citations: 0 www.frontiersin.org
Y Hayashi, K Takayama, Y Suehisa, T Fujita… - Bioorganic & medicinal …, 2007 - Elsevier
We designed and synthesized new peptidic self-cleavable spacers that released a parent drug via succinimide formation and the oligoarginine-based cargo-transporter (OACT) system. …
Number of citations: 0 www.sciencedirect.com
A Rozovsky, TM Ebaston, A Zaporozhets… - RSC …, 2019 - pubs.rsc.org
… in the following order: Fmoc–Cys(Acm)-OH, Fmoc–Thr(Trt)-OH, Fmoc–Lys(Boc)-OH, Fmoc–DTrp(Boc)-OH, Fmoc–Phe-OH, Fmoc–Cys(Acm)-OH, Fmoc–DPhe-OH, Fmoc–GABA-OH. All …
Number of citations: 0 pubs.rsc.org
HS Hiemstra, JW Drijfhout, F Koning - Celiac Disease: Methods and …, 2000 - Springer
This chapter describes a methodology for elucidating immunogenic epitopes stimulatory for CD4 + T-cell clones ( Fig. 1 ). The methodology makes use of synthetic peptide libraries and …
Number of citations: 0 link.springer.com

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